2,7-Dibromoanthraquinone

Overview

Description

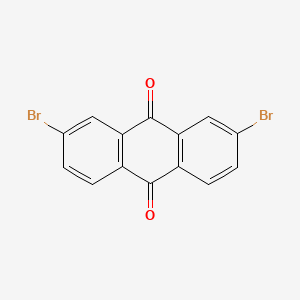

2,7-Dibromoanthraquinone is a chemical compound, also known as 2,7-dibromo-9,10-anthraquinone . It is a deep red crystal with combustibility . It has high stability and solubility, dissolving in organic solvents such as chloroform, dichloromethane, and dimethylformamide . It is stable in air but decomposes under light .

Synthesis Analysis

2,7-Dibromoanthraquinone can be synthesized by reacting bromoanthraquinone with bromine . The reaction typically takes place in an organic solvent with the addition of a suitable catalyst .

Molecular Structure Analysis

The molecular formula of 2,7-Dibromoanthraquinone is C14H6Br2O2 . It has a molecular weight of 366 . The structure of 2,7-Dibromoanthraquinone contains a total of 26 bonds, including 20 non-H bonds, 14 multiple bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 2 ketones .

Chemical Reactions Analysis

In the field of electrochemical applications, anthraquinone derivatives, including 2,7-Dibromoanthraquinone, have been investigated . For example, a new sulfamidic acid anthraquinone derivative was synthesized from 2,6-diaminoanthraquinone with high yields, designed for utilization in redox flow batteries . The active material was investigated with cyclic voltammetry, revealing a reversible redox reaction at approximately 0.65 V vs. Ag/AgCl at pH-values above 12 .

Physical And Chemical Properties Analysis

2,7-Dibromoanthraquinone has a melting point of 249°C and a boiling point of 491.8±45.0 °C . Its density is roughly estimated to be 1.7410, and it has a refractive index of 1.4947 .

Scientific Research Applications

Optoelectronic Properties and Singlet O2 Sensitization

The functionalization of polycyclic aromatic hydrocarbons (PAHs) via B←N Lewis pair formation offers an opportunity to judiciously fine-tune the structural features and optoelectronic properties . This process can be used to suit the demands of applications in organic electronic devices, bioimaging, and as sensitizers for singlet oxygen . The N-directed electrophilic borylation of 2,6-di(pyrid-2-yl)anthracene offers access to linearly extended acene derivatives .

Anticancer Agents

Anthraquinones are privileged chemical scaffolds that have been used for centuries in various therapeutic applications . The anthraquinone moiety forms the core of various anticancer agents . The antitumor activities of anthraquinones include inhibition of cancer cell proliferation, invasion, migration, metastasis, induction of cellular apoptosis and tumor angiogenesis, regulation of the host immune response, antioxidant, anti-inflammatory, reversing tumor cell multidrug resistance, and so on .

Organic Solar Cells (OSCs)

Polycyclic aromatic hydrocarbons (PAHs) are drawing great attention for their potential applications in (opto)electronic devices, such as organic solar cells (OSCs) . Incorporation of heteroatoms into the framework of PAHs allows researchers to modulate the electronic structures as well as the light absorption and emission characteristics .

Organic Light-Emitting Diodes (OLEDs)

Similar to OSCs, the structural features and optoelectronic properties of PAHs can be fine-tuned to meet the requirements of organic light-emitting diodes (OLEDs) .

Organic Field-Effect Transistors (OFETs)

The functionalization of PAHs also has applications in the development of organic field-effect transistors (OFETs) . The ability to modulate the electronic structures of PAHs is crucial in this context .

Bioimaging

The optoelectronic properties of PAHs, fine-tuned through processes like N-directed electrophilic borylation, can be utilized in bioimaging applications .

Safety and Hazards

2,7-Dibromoanthraquinone is a toxic chemical substance that poses potential hazards to humans and the environment . It can enter the human body through inhalation, skin contact, and ingestion . When handling it, appropriate personal protective equipment, such as gloves and goggles, should be worn . It should be stored and handled according to relevant safety procedures .

Mechanism of Action

Target of Action

Anthraquinones, the class of compounds to which 2,7-dibromoanthraquinone belongs, are known to interact with various biological targets, including enzymes and cellular structures .

Mode of Action

Anthraquinones are known to perform various redox reactions in aqueous or organic phases . They can undergo hydrogen transfer with other compounds under light conditions, thereby efficiently catalyzing redox reactions .

Biochemical Pathways

Anthraquinones are recognized as high-efficiency photocatalysts that can perform various redox reactions . These reactions could potentially affect various biochemical pathways, particularly those involving redox reactions.

Pharmacokinetics

A related compound, 1-amino-2,4-dibromoanthraquinone (adbaq), is known to be rapidly absorbed from the gastrointestinal tract and distributed to most soft tissues . The majority of ADBAQ is metabolized, and both ADBAQ and its metabolites are excreted in the feces and urine . It’s possible that 2,7-Dibromoanthraquinone may have similar ADME properties.

Result of Action

In cultured mammalian cells, anthraquinones caused chromosomal aberrations and sister chromatid exchange .

Action Environment

It’s known that anthraquinones are stable in air but can decompose under the influence of light . The photocatalytic activity of anthraquinones can also be affected by the electronegativity of the substituent at the 2 position of the anthraquinone ring and the acidity of the solvent .

properties

IUPAC Name |

2,7-dibromoanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Br2O2/c15-7-1-3-9-11(5-7)14(18)12-6-8(16)2-4-10(12)13(9)17/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKIJMSLTKGUQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C3=C(C2=O)C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601302089 | |

| Record name | 2,7-Dibromo-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dibromoanthraquinone | |

CAS RN |

605-42-5 | |

| Record name | 2,7-Dibromo-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dibromo-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

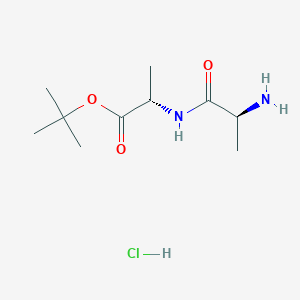

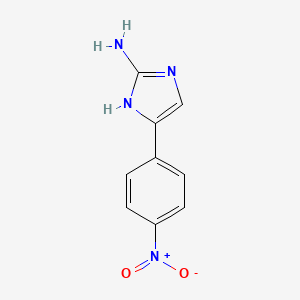

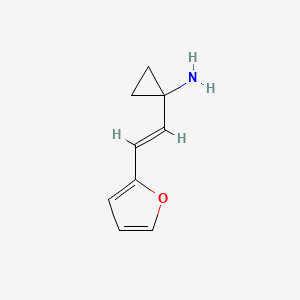

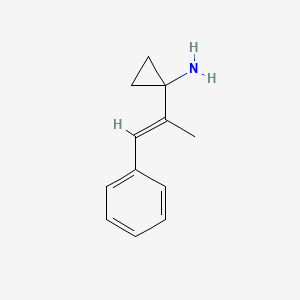

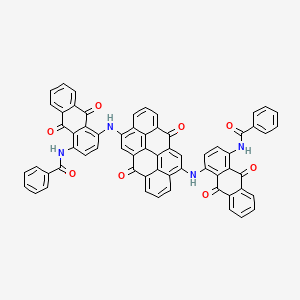

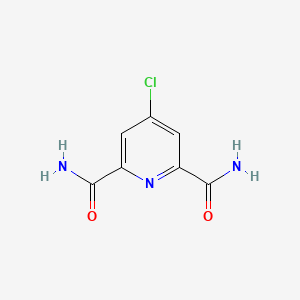

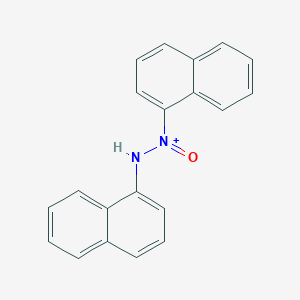

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.